molecular formula C14H18N2O B1526594 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one CAS No. 909723-04-2

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one

Cat. No.: B1526594
CAS No.: 909723-04-2
M. Wt: 230.31 g/mol
InChI Key: WPICAKZZAJHCLQ-UHFFFAOYSA-N
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Description

7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-benzyl-2,7-diazaspiro[4.4]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-8-14(10-15-13)6-7-16(11-14)9-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPICAKZZAJHCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726250
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909723-04-2
Record name 7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of methyl [1-benzyl-3-(nitromethyl)pyrrolidin-3-yl]acetate a46 (3.3 g, 1.1 mmol, 1 eq) and Raney nickel (1 g of a 50% slurry in water) in ethanol (200 ml) is shaken in a Parr bottle at 30° C. for 24 h, under a hydrogen pressure of 40 psi. The reaction mixture is then filtered through Celite and the filtrate is concentrated to afford 1.8 g of 7-benzyl-2,7-diazaspiro[4.4]nonan-3-one a47 as a brown oil.
Name
methyl [1-benzyl-3-(nitromethyl)pyrrolidin-3-yl]acetate
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Benzyl-2,7-diazaspiro[4.4]nonan-3-one
Reactant of Route 6
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